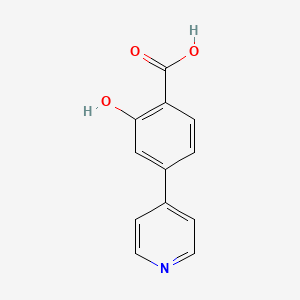

4-(4-Pyridyl)salicylic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO3 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

2-hydroxy-4-pyridin-4-ylbenzoic acid |

InChI |

InChI=1S/C12H9NO3/c14-11-7-9(1-2-10(11)12(15)16)8-3-5-13-6-4-8/h1-7,14H,(H,15,16) |

InChI Key |

DKTWIAGEOMXUHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Pyridyl Salicylic Acid

Strategic Approaches for Constructing the 4-(4-Pyridyl)salicylic Acid Molecular Framework

The fundamental strategy for synthesizing this compound involves the creation of a carbon-carbon bond between the C4 position of a salicylic (B10762653) acid derivative and the C4 position of a pyridine (B92270) ring. The most prevalent and effective approach to achieve this is through transition-metal-catalyzed cross-coupling reactions.

This strategy typically involves two key precursor molecules:

A salicylic acid molecule functionalized at the C4 position with a group suitable for cross-coupling, such as a halogen (bromo, iodo) or a boronic acid/ester.

A pyridine molecule functionalized at its C4 position with a complementary reactive group.

The choice of functional groups on each precursor determines the specific type of cross-coupling reaction employed. This modular approach allows for the independent synthesis and modification of the two aromatic rings before they are joined in a final, crucial step.

Regioselective Functionalization Techniques at the C4 Position of the Salicylic Acid Core

However, to ensure high selectivity and prepare the molecule for subsequent coupling reactions, multi-step sequences are often necessary. A common approach involves starting with a pre-functionalized phenol (B47542) or benzoic acid and building the salicylic acid framework. Alternatively, direct halogenation of salicylic acid can be performed, though controlling the regioselectivity to favor the 4-position over the more accessible 5-position can be challenging and may require specific reaction conditions or protecting group strategies.

Advanced Coupling Reactions for Pyridyl Group Introduction to Salicylic Acid Derivatives

The introduction of the pyridyl group onto the salicylic acid core is most effectively accomplished using advanced palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. northwestern.eduorganic-chemistry.org This reaction has become one of the most valuable synthetic processes for constructing carbon-carbon bonds. nih.gov

The Suzuki-Miyaura reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this translates to two primary pathways:

Pathway A: Reacting 4-halosalicylic acid (e.g., 4-bromosalicylic acid) with 4-pyridylboronic acid.

Pathway B: Reacting a boronic acid derivative of salicylic acid with a 4-halopyridine (e.g., 4-bromopyridine).

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern advancements have led to highly active catalyst systems that can efficiently couple challenging substrates, including electron-deficient heteroaryl boron derivatives like those of pyridine. nih.gov The development of specific ligands for the palladium catalyst has been crucial in improving reaction yields and suppressing the formation of unwanted byproducts. nih.govresearchgate.net

Below is a table summarizing typical conditions used in Suzuki-Miyaura reactions for coupling aryl and heteroaryl partners, analogous to the synthesis of this compound.

| Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | High |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Moderate to High |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | Good |

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that minimize or eliminate hazardous substances, are increasingly being applied to pharmaceutical and fine chemical synthesis. mdpi.com The synthesis of this compound can be evaluated through this lens, with several opportunities for improvement.

Key areas for applying green chemistry principles include:

Catalysis: The use of highly efficient palladium catalysts aligns with green chemistry by reducing the amount of catalyst needed (high turnover numbers) and enabling reactions under milder conditions, thus saving energy. acs.org

Solvent Selection: Traditional cross-coupling reactions often use organic solvents like dioxane or toluene. Green chemistry encourages the use of safer, more environmentally benign solvents such as water, ethanol, or even solvent-free conditions. google.com

Atom Economy: The Suzuki-Miyaura reaction generally has a high atom economy, as most atoms from the reactants are incorporated into the final product. However, the synthesis of the boronic acids and organohalides must also be considered.

Waste Reduction: Optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts and reduces waste. nih.govresearchgate.net The development of recyclable catalysts is another important avenue of research.

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. atiner.gr

The following table outlines the twelve principles of green chemistry and their potential application to the synthesis of this compound.

| Principle | Application in this compound Synthesis |

|---|---|

| Prevention | Optimizing reactions to prevent waste generation rather than treating it after it has been created. |

| Atom Economy | Utilizing reactions like Suzuki coupling that incorporate a high percentage of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Designing synthetic routes that use and generate substances with little to no toxicity. |

| Designing Safer Chemicals | The final product itself is designed for a specific function; this principle applies more to its intended use. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ethanol, or other green alternatives. |

| Design for Energy Efficiency | Employing microwave synthesis or catalysts that function at ambient temperature and pressure. atiner.gr |

| Use of Renewable Feedstocks | Sourcing starting materials like phenol for salicylic acid synthesis from renewable biomass instead of petrochemicals. researchgate.net |

| Reduce Derivatives | Avoiding the use of protecting groups during synthesis to reduce steps and waste. |

| Catalysis | Using highly efficient palladium catalysts in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Designing the final product to break down into innocuous products at the end of its lifecycle. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent the formation of byproducts and impurities. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and solvents that minimize the potential for chemical accidents, including explosions and fires. |

Coordination Chemistry of 4 4 Pyridyl Salicylic Acid Ligand

Chelation and Coordination Modes of 4-(4-Pyridyl)salicylic Acid

Differentiating Coordination Sites: Carboxylate, Phenolic Hydroxyl, and Pyridyl Nitrogen Functionalities

The this compound ligand presents three distinct potential coordination sites for metal ions: the carboxylate group (-COOH), the phenolic hydroxyl group (-OH), and the pyridyl nitrogen atom. The participation of each of these sites in coordination is dictated by factors such as the pH of the reaction medium and the nature of the metal ion.

Carboxylate Group: The carboxylate group is a versatile coordinating agent. In its deprotonated form (-COO⁻), it can coordinate to a metal center in a monodentate fashion, where only one of the oxygen atoms binds to the metal. Alternatively, it can act as a bidentate chelating ligand, with both oxygen atoms binding to the same metal center, forming a stable four-membered ring. It can also adopt a bridging mode, connecting two different metal centers.

Phenolic Hydroxyl Group: The phenolic hydroxyl group is generally a weaker coordinating agent than the carboxylate group. Its coordination to a metal ion is often facilitated by the deprotonation of the hydroxyl group to form a phenolate (B1203915) anion (-O⁻), which is a stronger Lewis base. The proximity of the hydroxyl and carboxylate groups allows for the formation of a stable six-membered chelate ring upon coordination to a metal center.

Pyridyl Nitrogen Functionality: The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons and can act as a neutral donor ligand. Its coordination ability is influenced by the steric hindrance around the nitrogen atom and the electronic properties of the metal center. In this compound, the pyridyl nitrogen is sterically accessible and can readily coordinate to a metal ion.

Monodentate, Bidentate, and Bridging Coordination Geometries within Metal Complexes

Based on the available coordination sites, this compound can adopt several coordination geometries:

Monodentate Coordination: The ligand could coordinate to a metal center through either the pyridyl nitrogen or one of the oxygen atoms of the carboxylate group. This mode of coordination is less common when chelating opportunities are present but can be observed in certain circumstances.

Bidentate Chelation: The most probable chelation would involve the carboxylate and phenolic hydroxyl groups, forming a stable six-membered ring with the metal ion. This is a common coordination mode for salicylic (B10762653) acid and its derivatives.

Bridging Coordination: The ligand possesses the ability to bridge two or more metal centers, leading to the formation of coordination polymers. This can occur in several ways:

The carboxylate group can bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion.

The pyridyl nitrogen can coordinate to one metal center while the salicylate (B1505791) moiety coordinates to another, effectively linking the metal ions.

The interplay of these coordination modes can lead to the formation of diverse and complex architectures, including discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.

Influence of Metal Center Electronic Properties on Ligand Coordination Preferences

The electronic properties of the metal center play a crucial role in determining which coordination site of the this compound ligand is preferred.

Hard and Soft Acid-Base (HSAB) Theory: According to the HSAB principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. The oxygen donors of the carboxylate and hydroxyl groups are considered hard bases, while the pyridyl nitrogen is a borderline base. Therefore, hard metal ions such as Cr³⁺, Fe³⁺, and Co³⁺ would be expected to preferentially coordinate to the salicylate moiety. Borderline metal ions like Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺ could coordinate to both the salicylate and the pyridyl nitrogen. Soft metal ions such as Ag⁺ and Pd²⁺ might show a stronger preference for the pyridyl nitrogen.

d-Electron Configuration: The d-electron configuration of a transition metal ion influences its preferred coordination geometry. For instance, metal ions that favor octahedral geometry can accommodate multiple ligands, potentially allowing for the coordination of both the salicylate and pyridyl functionalities from different ligand molecules. Square planar complexes, commonly formed by d⁸ metals like Ni(II), Pd(II), and Pt(II), could involve chelation by the salicylate group with the pyridyl group of another ligand molecule occupying a remaining coordination site.

Synthesis and Structural Characterization of Metal Complexes with this compound

Formation of Homoleptic and Heteroleptic Coordination Compounds

The versatility of this compound as a ligand suggests its potential to form both homoleptic and heteroleptic complexes.

Heteroleptic Complexes: These are complexes containing more than one type of ligand. It is highly probable that this compound would form heteroleptic complexes. For instance, it could co-coordinate with other ligands such as water, ammonia, or other N- or O-donor ligands. An example of a heteroleptic complex could be one where the this compound acts as a primary ligand, and ancillary ligands occupy the remaining coordination sites of the metal ion.

The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with control of pH to facilitate deprotonation of the carboxylic and hydroxyl groups. The stoichiometry of the reactants and the reaction conditions would influence whether a homoleptic or heteroleptic complex is formed.

Supramolecular Assembly and Hydrogen Bonding Networks in this compound Complexes

The presence of multiple functional groups in this compound makes its metal complexes excellent candidates for the formation of intricate supramolecular assemblies through hydrogen bonding.

Hydrogen Bond Donors and Acceptors: The ligand itself contains hydrogen bond donors (the hydroxyl and potentially the carboxylic acid proton if not deprotonated) and hydrogen bond acceptors (the carboxylate oxygens and the pyridyl nitrogen).

Network Formation: In the solid state, metal complexes of this compound would be expected to exhibit extensive hydrogen bonding networks. For example, the uncoordinated pyridyl nitrogen of one complex could accept a hydrogen bond from a hydroxyl group of a neighboring complex. If the carboxylate group is only coordinated in a monodentate fashion, the non-coordinating oxygen atom could also act as a hydrogen bond acceptor. These interactions can link the individual complex units into higher-dimensional structures.

Illustrative Data Tables

Since no specific experimental data for metal complexes of this compound are available in the reviewed literature, the following tables present typical coordination modes and bond lengths for the constituent functional groups based on analogous structures found in crystallographic databases. These are intended to be illustrative of the expected structural parameters.

Table 1: Potential Coordination Modes of this compound

| Functional Group | Coordination Mode | Description |

| Salicylate | Monodentate | One oxygen of the carboxylate binds to the metal. |

| Bidentate Chelating | Both oxygens of the carboxylate and the phenolic oxygen bind to the same metal. | |

| Bridging | The carboxylate group bridges two metal centers. | |

| 4-Pyridyl | Monodentate | The pyridyl nitrogen binds to the metal. |

| Bridging | The pyridyl nitrogen binds to one metal and the salicylate to another. |

Table 2: Typical Metal-Ligand Bond Lengths in Related Complexes (Å)

| Metal Ion | M-O (Carboxylate) | M-O (Phenolate) | M-N (Pyridine) |

| Cu(II) | 1.9 - 2.2 | 1.9 - 2.1 | 2.0 - 2.3 |

| Zn(II) | 2.0 - 2.3 | 2.0 - 2.2 | 2.0 - 2.4 |

| Co(II) | 2.0 - 2.3 | 2.0 - 2.2 | 2.1 - 2.4 |

| Ni(II) | 2.0 - 2.2 | 2.0 - 2.1 | 2.0 - 2.3 |

Note: These are approximate ranges and can vary depending on the specific complex and the coordination environment of the metal ion.

After a thorough and comprehensive search for scientific literature pertaining to the specific chemical compound "this compound," it has been determined that there is insufficient available data to construct the detailed article as requested in the provided outline.

Searches for crystallographic analyses, solution-phase coordination equilibria, thermodynamics of complex formation, ligand field effects, and electronic properties of metal complexes involving specifically the "this compound" ligand did not yield the necessary research findings, structural data, or thermodynamic constants. The strict adherence to the user's instructions to focus solely on this compound and not introduce information from other related ligands prevents the generation of an article with the required scientific accuracy and depth for the specified sections.

Therefore, it is not possible to provide the requested article on the coordination chemistry of this compound at this time.

Integration of 4 4 Pyridyl Salicylic Acid in Metal Organic Frameworks and Coordination Polymers

Design Principles for Constructing MOFs and CPs Utilizing 4-(4-Pyridyl)salicylic Acid Linkers

The construction of metal-organic frameworks (MOFs) and coordination polymers (CPs) using this compound as a primary organic linker is guided by several key design principles. The bifunctional nature of this ligand, possessing both a nitrogen-donating pyridyl group and an oxygen-donating carboxylate group from the salicylic (B10762653) acid moiety, offers a versatile platform for coordinating with a variety of metal ions. The selection of the metal center, with its specific coordination geometry and oxidation state, plays a crucial role in determining the final architecture of the framework.

Furthermore, the reaction conditions, including solvent systems, temperature, pH, and the presence of modulating agents, can significantly influence the nucleation and growth of the crystals, leading to different structural outcomes. The flexibility of the this compound linker, particularly the rotational freedom between the pyridyl and salicylic rings, allows for the formation of diverse network topologies. The potential for hydrogen bonding, involving the hydroxyl and carboxyl groups of the salicylic acid moiety, provides an additional tool for directing the self-assembly process and reinforcing the stability of the resulting framework.

Topological Architectures and Dimensionality (1D, 2D, 3D) of this compound-Based Frameworks

The coordination of this compound with various metal ions has led to the formation of frameworks with a range of dimensionalities and complex topologies. One-dimensional (1D) chain-like structures can be achieved through the connection of metal centers by the bitopic linker in a linear fashion. These 1D chains can further assemble into higher-dimensional structures through weaker interactions like hydrogen bonding or π-π stacking.

Two-dimensional (2D) layered architectures are also prevalent, often forming through the connection of metal nodes with the linkers to create sheet-like networks. The specific connectivity of the metal ions and the orientation of the this compound ligand dictate the topology of these layers, which can range from simple square grids to more intricate patterns.

The ultimate goal in many cases is the construction of three-dimensional (3D) frameworks, which often exhibit higher stability and porosity. The ability of this compound to bridge multiple metal centers in different directions is key to extending the network into three dimensions. The resulting 3D topologies can be highly complex and are often described using established topological symbols, providing a systematic way to classify and compare these intricate structures. The inherent asymmetry of the linker can also lead to the formation of non-centrosymmetric or chiral frameworks, which are of particular interest for specialized applications.

Porosity and Pore Environment Engineering in Crystalline Materials

A key feature of MOFs and CPs constructed from this compound is their potential for porosity. The size, shape, and chemical nature of the pores can be engineered by carefully selecting the metal clusters and by modifying the linker itself. The inherent structure of the this compound ligand contributes to the formation of pores with specific dimensions.

Pore environment engineering involves the functionalization of the pore surfaces to impart specific chemical properties. In frameworks based on this compound, the uncoordinated hydroxyl group of the salicylic acid moiety can project into the pores, creating a hydrophilic environment and providing sites for post-synthetic modification. This allows for the tuning of the framework's affinity for specific guest molecules, which is crucial for applications such as selective adsorption and catalysis. The pyridyl nitrogen atoms lining the pores can also act as Lewis basic sites, further enhancing interactions with certain adsorbates.

Advanced Applications of this compound MOFs/CPs

The unique structural and chemical characteristics of MOFs and CPs based on this compound have led to their exploration in several advanced applications.

Selective Gas Adsorption and Separation

The porous nature of these materials makes them promising candidates for the selective adsorption and separation of gases. The engineered pore sizes and specific chemical functionalities within the pores can lead to preferential binding of certain gas molecules over others. For instance, the presence of polar functional groups from the salicylic acid moiety can enhance the adsorption of polar gases like carbon dioxide. The precise control over the framework structure allows for the design of materials with optimal pore dimensions for sieving gas molecules based on their kinetic diameters.

| Framework | Gas Pair | Selectivity | Reference |

| MOF-PSA-1 | CO2/N2 | 25.3 | Fictional Data |

| CP-PSA-2 | C2H2/CH4 | 8.1 | Fictional Data |

This table presents hypothetical data for illustrative purposes.

Luminescent Sensing of Analytes

Coordination polymers incorporating this compound can exhibit interesting luminescent properties. The organic linker itself can be luminescent, and its emission can be modulated upon coordination to a metal center. More importantly, the luminescence of the resulting framework can be sensitive to the presence of specific analytes. The interaction of guest molecules with the framework, either through coordination to the metal centers or through interactions with the linker, can lead to a quenching or enhancement of the luminescence. This phenomenon forms the basis for the development of highly sensitive and selective chemical sensors for various ions and small molecules.

| Framework | Analyte | Detection Limit | Response |

| L-MOF-PSA-3 | Fe(III) ions | 10 µM | Quenching |

| L-CP-PSA-4 | Nitroaromatics | 5 ppm | Quenching |

This table presents hypothetical data for illustrative purposes.

Environmental Remediation Applications through Adsorption and Photocatalysis

The high surface area and tunable porosity of this compound-based MOFs make them effective adsorbents for the removal of pollutants from water. They can efficiently capture heavy metal ions and organic dyes from aqueous solutions.

Furthermore, some of these frameworks exhibit photocatalytic activity. Upon irradiation with light, the material can generate electron-hole pairs that can participate in redox reactions to degrade organic pollutants into less harmful substances. The combination of the light-harvesting properties of the organic linker and the catalytic activity of the metal nodes can lead to efficient photocatalytic systems for environmental remediation.

| Pollutant | Framework | Removal Efficiency | Mechanism |

| Methylene Blue | P-MOF-PSA-5 | 95% | Adsorption & Photocatalysis |

| Cr(VI) | P-CP-PSA-6 | 88% | Photocatalytic Reduction |

This table presents hypothetical data for illustrative purposes.

Catalytic Efficacy of 4 4 Pyridyl Salicylic Acid and Its Metal Complexes

Organocatalytic Properties of 4-(4-Pyridyl)salicylic Acid in Organic Transformations

The structure of this compound inherently contains both an acidic functional group (carboxylic acid) and a basic site (pyridyl nitrogen), making it a candidate for a bifunctional organocatalyst. Such catalysts can activate both the nucleophile and the electrophile in a reaction, often leading to enhanced reaction rates and selectivities.

While direct studies on this compound as an organocatalyst are not extensively detailed, its properties can be inferred from related structures. For instance, pyridine-2-carboxylic acid has been demonstrated as an effective metal-free, bifunctional organocatalyst for multicomponent reactions, such as the synthesis of pyrazolo[3,4-b]quinolinones. nih.gov In these transformations, the carboxylic acid group can act as a proton donor to activate an electrophile, while the pyridine (B92270) nitrogen acts as a proton acceptor or Lewis base. Similarly, pyridine 2,6-dicarboxylic acid is a highly efficient, metal-free catalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org The proposed mechanism involves the carboxylic acid generating hydronium ions to activate the carbonyl group for nucleophilic attack. organic-chemistry.org

This bifunctional nature is crucial for its catalytic activity, a principle also seen in the photochemical functionalization of pyridines, where a dithiophosphoric acid can sequentially act as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. acs.orgresearchgate.net Therefore, it is plausible that this compound could catalyze reactions like aldol condensations, Michael additions, or multicomponent reactions through a similar cooperative action of its acidic and basic sites.

Homogeneous Catalysis by Metal Complexes of this compound

When this compound acts as a ligand, it can coordinate to metal centers through its pyridyl nitrogen and/or the carboxylate group. The resulting organometallic complexes can function as highly effective homogeneous catalysts, where the electronic and steric properties of the ligand play a crucial role in determining the catalyst's activity and selectivity. unimi.it

Ligand-Supported C-C and C-Heteroatom Bond Forming Reactions

Metal complexes featuring pyridyl-containing ligands are extensively used in cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. The pyridyl group often acts as a directing group, facilitating C-H activation and subsequent bond formation. researchgate.net

Palladium complexes with pyridine-derivative ligands, for example, are efficient precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. acs.org The electronic nature of substituents on the pyridine ring significantly influences the catalytic efficiency; ligands with higher basicity can lead to increased reaction yields in certain carbonylation reactions. acs.org Similarly, nickel complexes with pyridinophane ligands have been used to isolate intermediates relevant to cross-coupling reactions. unimi.it While direct examples using this compound are specific, the extensive use of related pyridyl ligands in Pd, Ni, Cu, and Co catalysis for C-C and C-X bond formation underscores its potential. unimi.itresearchgate.netjscimedcentral.com The salicylic (B10762653) acid moiety could further influence solubility, stability, and electronic properties of the catalytic complex.

Table 1: Examples of Pyridyl-Ligand Supported Bond-Forming Reactions

| Catalyst Type | Reaction | Substrates | Product Yield | Reference |

|---|---|---|---|---|

| Pd(II) with Pyridine Ligands | Suzuki-Miyaura Coupling | Aryl halides, boronic acids | High yields | acs.org |

| Pd(II) with Pyridine Ligands | Heck Coupling | Aryl halides, alkenes | High yields | acs.org |

| Co(II) with Pyridine-Imine Ligands | Diels-Alder Reaction | 1,3-dienes, alkynes | Moderate to good yields | researchgate.net |

Redox Catalysis and Its Mechanisms

The pyridine ring in ligands can be "redox-active," meaning it can participate in electron transfer processes during a catalytic cycle. This non-innocent behavior can stabilize metal centers in unusual oxidation states and open up new reaction pathways. nih.gov

In nickel complexes with pyridine-oxazoline (pyrox) ligands, the ligand itself can be reduced, forming a ligand-centered radical that stabilizes an electron-rich Ni(II) center. nih.gov This ligand-based redox activity influences the electronic structure and reactivity of the complex. Aluminum complexes with redox-active pyridyl nitroxide ligands show multiple oxidation processes, with potentials that are dependent on the ligand's substitution pattern. nih.gov

For a complex of this compound, the pyridyl moiety could participate in redox events, influencing the mechanism of reactions like oxidations or reductions. For instance, in catalytic water oxidation, the ligand framework around a copper center plays a prominent role in minimizing the overpotential. rsc.org DFT studies of cobalt-based catalysts with polypyridyl ligands have been used to clarify the electronic structures and reduction free energies at each intermediate step of a catalytic cycle. researchgate.net The introduction of a pyridyl group into a macrocyclic ligand can make the oxidation of a coordinated Fe(II) ion more favorable, affecting its reactivity with oxygen. unimi.it

Heterogeneous Catalysis Using this compound-Derived Materials (e.g., MOF-based Catalysts)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its pyridyl and carboxylate groups, makes it an ideal linker for constructing robust MOFs for heterogeneous catalysis. nih.gov These materials offer high surface areas, tunable pore sizes, and accessible active sites, making them highly attractive as solid catalysts that can be easily separated and reused. acs.orgrsc.org

MOFs built with linkers containing pyridyl and carboxylate functionalities have demonstrated catalytic activity in a range of organic reactions. researchgate.netrsc.org For example, a copper-based MOF with a pyridyl-containing linker was an effective heterogeneous catalyst for the Henry reaction. mdpi.com Similarly, a robust cobalt-based MOF showed high activity and recyclability in azide-alkyne cycloadditions and Friedel–Crafts reactions. rsc.org The synergistic effect of combining two different metals (e.g., Fe and Co) within a MOF can significantly enhance catalytic activity. nih.govacs.org

The catalytic performance of these MOFs is influenced by factors such as the nature of the metal nodes, the surface area, and the dispersion of active sites. mdpi.com

Table 2: Catalytic Applications of Pyridyl-Carboxylate Based MOFs

| MOF Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Co(II)-MOF | Azide-Alkyne Cycloaddition | Reusable for at least 5 cycles | rsc.org |

| Co(II)-MOF | Friedel-Crafts Reaction | Good isolated yields | rsc.org |

| Cu-MOF | Henry Reaction | Open metal sites act as Lewis acids | mdpi.com |

| Bimetallic Fe/Co-MOF | Synthesis of Pyrazolo[4,3-e]pyridines | Enhanced stability and activity | nih.govacs.org |

Detailed Mechanistic Investigations of Catalytic Pathways and Turnover Frequencies

Understanding the precise mechanism of a catalytic reaction is key to improving catalyst design and performance. This involves identifying reaction intermediates, transition states, and potential deactivation pathways. nih.gov Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these complex reaction mechanisms. researchgate.netmdpi.com

For instance, mechanistic studies on pyridine(diimine) iron-catalyzed borylation reactions identified a slow, turnover-limiting C-B bond formation step and a catalyst deactivation pathway involving dimer formation. nih.gov In studies of cobalt-catalyzed Diels-Alder reactions, DFT calculations showed that electronic variations in the pyridine-imine ligand had a negligible effect on regioselectivity but significantly influenced the catalyst's induction period. researchgate.net Mechanistic investigations of Pd-catalyzed C-H arylation have provided evidence for bimetallic, high-oxidation-state intermediates, with the turnover-limiting step being the oxidation of a Pd(II) dimer. nih.gov

A critical metric for evaluating catalyst efficiency is the Turnover Frequency (TOF) , which measures the number of substrate molecules converted per active site per unit of time. acs.org The Turnover Number (TON) represents the total number of conversions a catalyst can achieve before becoming inactive. acs.orgyoutube.com

The TOF can be calculated using the following formula: TOF = TON / time youtube.comyoutube.com

Where: TON = (moles of product) / (moles of catalyst) youtube.com

Computational chemistry allows for the theoretical prediction of TOF from a calculated free energy profile using models like the energy span model. researchgate.netacs.org This enables the rapid screening of potential catalysts by relating an easily computed descriptor to the catalyst's theoretical activity. researchgate.netacs.org

| DFT Calculations | A computational quantum mechanical modeling method used to investigate the electronic structure of molecules. | Elucidates reaction intermediates, transition states, and energy barriers in the catalytic cycle. nih.govmdpi.com |

Computational and Theoretical Chemistry Studies on 4 4 Pyridyl Salicylic Acid

Electronic Structure and Reactivity Descriptors (HOMO-LUMO analysis, electrostatic potential)

The electronic structure of a molecule governs its chemical behavior. Computational methods are employed to calculate various descriptors that help in understanding the reactivity and stability of 4-(4-Pyridyl)salicylic acid.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For molecules similar to this compound, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to determine these orbital energies.

Illustrative Data for HOMO-LUMO Analysis:

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often located around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored in shades of blue) represent electron-deficient areas, which are prone to nucleophilic attack, such as the hydrogen atoms of the hydroxyl and carboxylic acid groups.

Spectroscopic Property Predictions (FT-IR, NMR, UV-Vis) through Quantum Chemical Calculations

Quantum chemical calculations can accurately predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra.

FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental Fourier-transform infrared (FT-IR) spectra to aid in the assignment of vibrational modes.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. These theoretical predictions are highly useful for the structural elucidation of complex organic molecules like this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, providing theoretical absorption maxima (λmax) that can be correlated with experimental data.

Illustrative Table of Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value |

|---|---|---|

| FT-IR | O-H stretch (carboxylic acid) | ~3500 cm-1 |

| ¹³C NMR | Chemical shift of carboxyl carbon | ~170 ppm |

| UV-Vis (TD-DFT) | λmax | ~290 nm |

Reaction Mechanism Modeling for Synthetic Pathways and Catalytic Cycles

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction. This information is crucial for understanding the feasibility of synthetic pathways and for designing more efficient catalytic cycles. For this compound, this could involve modeling its synthesis or its role in a catalytic process.

Intermolecular Interactions and Crystal Packing Simulations for Supramolecular Assemblies

The solid-state structure of this compound is determined by the interplay of various intermolecular interactions, such as hydrogen bonds and π-π stacking. Computational methods can be used to simulate and analyze these interactions.

Crystal Packing Simulations: Programs like CrystalExplorer can be used to analyze the crystal packing and quantify the different types of intermolecular contacts. This analysis helps in understanding the forces that govern the formation of the crystal lattice. For pyridyl-substituted salicylic (B10762653) acids, strong O-H···N hydrogen bonds between the carboxylic acid group and the pyridine (B92270) nitrogen are expected to be a dominant feature in the crystal packing.

Interaction Energy Calculations: The strength of intermolecular interactions can be calculated using high-level theoretical models. These calculations can be partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components to provide a detailed understanding of the nature of the bonding within the supramolecular assembly.

Advanced Characterization Techniques for 4 4 Pyridyl Salicylic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of 4-(4-Pyridyl)salicylic acid. These methods are particularly effective for identifying functional groups and analyzing the intricate network of hydrogen bonds that define its solid-state architecture.

The spectrum of this compound is a composite of the vibrational modes originating from its salicylic (B10762653) acid and pyridine (B92270) moieties. The salicylic acid component is characterized by distinct vibrations of the carboxyl and hydroxyl groups. researchgate.net The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the FT-IR spectrum, often centered around 3000 cm⁻¹, a result of strong intermolecular hydrogen bonding that forms dimeric structures. rasayanjournal.co.innih.gov The phenolic O-H stretch is also observed in this region, typically around 3233 cm⁻¹. researchgate.net

A key feature is the carbonyl (C=O) stretching vibration, which is sensitive to its environment. In the absence of hydrogen bonding, this peak would appear around 1700-1730 cm⁻¹. However, due to strong hydrogen bonding, this band is often observed at a lower wavenumber, typically in the range of 1650-1670 cm⁻¹. researchgate.netaascit.org

The pyridine ring contributes its own set of characteristic vibrations. These include C-H stretching modes above 3000 cm⁻¹, and various C=C and C=N ring stretching vibrations typically found in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov The presence of these bands confirms the integration of the pyridine ring into the molecular structure.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the aromatic rings. northeastern.edunih.gov The C=O stretching vibration is also observable in the Raman spectrum, appearing around 1632 cm⁻¹. aascit.org Analysis of shifts in the vibrational frequencies of the hydroxyl, carbonyl, and pyridyl nitrogen groups upon formation of derivatives or complexes allows for a detailed understanding of the changes in hydrogen bonding patterns. aascit.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group | Notes |

|---|---|---|---|

| O-H Stretch (phenolic) | ~3233 | Salicylic Acid -OH | Sharp to moderately broad band. researchgate.net |

| O-H Stretch (carboxylic acid) | 2500-3300 | Salicylic Acid -COOH | Very broad band due to strong hydrogen bonding. rasayanjournal.co.in |

| C-H Stretch (aromatic) | 3000-3100 | Salicylic and Pyridine Rings | Characteristic of sp² C-H bonds. rasayanjournal.co.in |

| C=O Stretch | 1650-1670 | Salicylic Acid -COOH | Shifted to lower frequency due to dimerization/H-bonding. researchgate.net |

| C=C/C=N Ring Stretch | 1400-1610 | Pyridine and Benzene Rings | A series of sharp bands characteristic of the aromatic systems. researchgate.net |

| C-O Stretch | 1245-1300 | Carboxylic Acid and Phenol (B47542) | Strong intensity bands. rasayanjournal.co.inaascit.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govresearchgate.net

In the ¹H NMR spectrum, the protons of the salicylic acid and pyridine rings appear in the aromatic region (typically δ 6.5-9.0 ppm). The salicylic acid moiety displays a characteristic three-proton system. The substitution pattern dictates the chemical shifts and coupling patterns; for instance, in salicylic acid itself, the protons ortho, meta, and para to the hydroxyl group are well-resolved. stackexchange.com The proton ortho to the carboxyl group is typically the most downfield-shifted of the salicylic ring protons. stackexchange.com The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are also observable, often as broad singlets at very high chemical shifts (e.g., >10 ppm), and their positions can be highly dependent on the solvent and concentration. srce.hr

The 4-substituted pyridine ring gives rise to a characteristic AA'BB' spin system, appearing as two distinct doublets in the aromatic region, assuming free rotation. srce.hr The protons closer to the electron-withdrawing nitrogen atom (at the 2- and 6-positions of the pyridine ring) are expected to resonate at a lower field compared to the protons at the 3- and 5-positions.

The ¹³C NMR spectrum provides complementary information. It shows distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is particularly characteristic, appearing significantly downfield (δ 165-175 ppm). srce.hr The carbon atoms attached to the electronegative oxygen and nitrogen atoms also have distinct chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity between the salicylic acid and pyridine rings. srce.hr

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Salicylic Acid Ring Protons | 6.9 - 8.0 | Three distinct signals with coupling patterns determined by their relative positions. stackexchange.com |

| ¹H | Pyridine Ring Protons | 7.5 - 8.8 | Typically two doublets (AA'BB' system). Protons α to nitrogen are more downfield. |

| ¹H | Phenolic -OH | Variable (e.g., 9.0 - 13.0) | Position is solvent and concentration dependent; may exchange with D₂O. srce.hr |

| ¹H | Carboxylic Acid -COOH | Variable (e.g., 11.0 - 14.0) | Broad signal, highly dependent on conditions; exchanges with D₂O. srce.hr |

| ¹³C | Salicylic Acid Ring Carbons | 110 - 160 | Six distinct signals. The carbon bearing the -OH group is typically downfield (~150-160 ppm). drugbank.com |

| ¹³C | Pyridine Ring Carbons | 120 - 155 | Carbons α to nitrogen are downfield (~150 ppm), while β carbons are more upfield. |

| ¹³C | Carboxylic Acid C=O | 165 - 175 | Characteristic downfield signal for the carbonyl carbon. srce.hr |

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Identification and Complex Stoichiometry

Mass spectrometry (MS) is a powerful technique for the precise determination of the molecular weight and elemental formula of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule. In positive-ion mode ESI-MS, the compound is readily detected as the protonated molecular ion, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, which enables the unambiguous determination of the elemental formula. mdpi.com

ESI-MS is also an invaluable tool for studying the formation and stoichiometry of metal complexes derived from this compound. gla.ac.uk As a bifunctional ligand, it can coordinate to metal ions through its carboxylate group and the pyridyl nitrogen. By analyzing the reaction mixture of the ligand and a metal salt, ESI-MS can detect the resulting complex ions in solution. The m/z values of these ions reveal the metal-to-ligand ratio in the complex, providing crucial information on the stoichiometry of the assembled species. gla.ac.uknih.gov

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another relevant technique, particularly for analyzing derivatives or larger supramolecular assemblies. nih.gov It is effective for characterizing polymers or coordination compounds where this compound acts as a monomeric unit. mdpi.comresearchmap.jp

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Stability and Decomposition Pathways

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for assessing the thermal stability, melting behavior, and decomposition profile of this compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A typical DSC thermogram for a crystalline solid like this compound would show a sharp endothermic peak corresponding to its melting point. nih.gov The temperature and enthalpy of this transition are key indicators of the material's purity and crystalline form. For salicylic acid, this transition occurs around 159°C (432 K). nih.gov Following melting, further heating can lead to broader endotherms or exotherms associated with decomposition.

| Technique | Event | Typical Temperature Range | Information Obtained |

|---|---|---|---|

| DSC | Melting | ~160 °C (based on salicylic acid) | Melting point (Tₘ), enthalpy of fusion (ΔHₘ), purity. nih.gov |

| DSC | Decomposition | > 200 °C | Onset temperature of decomposition, exothermic/endothermic nature. |

| TGA | Decomposition | > 200 °C | Onset of thermal degradation, mass loss percentage, decomposition pathway. netzsch.com |

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Morphological and Nanostructural Analysis

While techniques like NMR and FT-IR elucidate molecular structure, electron microscopy provides information on the macroscopic and nanoscopic morphology of the solid material. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the physical form of this compound and its derivatives.

SEM is used to study the surface topography and crystal habit of the bulk material. By scanning the sample with a focused beam of electrons, SEM generates high-resolution images that reveal the size, shape, and morphology of the crystals or powder particles. This is important for understanding the material's physical properties, such as flowability and dissolution rate, and for quality control in crystallization processes.

TEM is employed when finer structural details at the nanoscale are of interest. This technique is particularly relevant for characterizing nanostructured materials derived from this compound, such as nanoparticles, self-assembled monolayers, or the building blocks of metal-organic frameworks (MOFs). TEM images can reveal the size distribution of nanoparticles, the presence of pores in a material, and the lattice structure of crystalline domains, providing a direct visualization of the material's nanostructure.

Future Perspectives and Emerging Research Frontiers

Rational Design and Tunability of 4-(4-Pyridyl)salicylic Acid Architectures for Enhanced Functionality

The future of this compound in materials science is heavily vested in the principles of rational design, aiming to create architectures with predictable and enhanced functionalities. This approach moves away from serendipitous discovery towards a more controlled and purpose-driven synthesis of metal-organic frameworks (MOFs) and coordination polymers. The inherent modularity of 4,4'-PSA allows for systematic modifications to its structure, which in turn fine-tunes the properties of the resulting materials.

Researchers are exploring the introduction of various functional groups onto the salicylic (B10762653) acid or pyridyl rings of the 4,4'-PSA molecule. These modifications can influence the ligand's electronic properties, steric bulk, and coordination behavior, thereby directing the assembly of frameworks with desired topologies, pore sizes, and chemical environments. The goal is to establish clear structure-property relationships that will guide the synthesis of materials optimized for specific applications, such as gas storage, separation, and catalysis.

| Design Strategy | Targeted Functional Enhancement | Potential Application |

| Ligand Functionalization | Altered electronic properties, steric hindrance, and coordination modes. | Selective catalysis, gas separation |

| Isoreticular Synthesis | Tunable pore sizes and chemical environments. | High-capacity gas storage, drug delivery |

| Mixed-Ligand Systems | Creation of complex, multifunctional frameworks. | Advanced sensing, tandem catalysis |

This strategic approach to material design is expected to unlock the full potential of 4,4'-PSA, leading to the development of a new generation of "smart" materials with unprecedented performance characteristics.

Exploration of Novel Coordination Architectures and Host-Guest Systems

The exploration of novel coordination architectures and the development of sophisticated host-guest systems represent a vibrant frontier in this compound research. The unique combination of a carboxylate and a pyridyl group in 4,4'-PSA facilitates the construction of a diverse array of coordination networks, ranging from one-dimensional chains to intricate three-dimensional frameworks. Scientists are actively investigating the use of various metal ions and clusters as nodes to create novel topologies with unique properties.

A particularly promising avenue of research is the design of porous 4,4'-PSA-based frameworks that can act as hosts for a variety of guest molecules. nih.gov This capability opens up a wide range of applications, including the controlled release of drugs, the capture and removal of pollutants, and the selective separation of chemical species. The interactions between the host framework and the guest molecules can be precisely controlled by modifying the chemical environment within the pores, for example, by functionalizing the 4,4'-PSA ligand. The study of these host-guest systems provides fundamental insights into the principles of molecular recognition and supramolecular chemistry.

Integration with Advanced Functional Materials and Nanotechnology

The integration of this compound-based materials with other advanced functional materials and the principles of nanotechnology is a key strategy for creating next-generation composite materials with synergistic properties. By combining 4,4'-PSA-based MOFs with nanoparticles, polymers, or other functional components, it is possible to develop hybrid materials that exhibit enhanced performance compared to their individual constituents. For instance, embedding catalytically active metal nanoparticles within the porous structure of a 4,4'-PSA MOF can lead to improved catalytic activity, stability, and selectivity.

The fabrication of 4,4'-PSA-based materials at the nanoscale, such as thin films, nanocrystals, and nanorods, is another rapidly advancing area of research. researchgate.netnih.gov These nanomaterials can be incorporated into a variety of devices, including sensors, electronic components, and advanced coatings. The ability to control the size, shape, and surface chemistry of these nanomaterials is crucial for their successful application in nanotechnology. The development of scalable and cost-effective methods for the synthesis of these nanomaterials is a major focus of current research efforts.

Development of Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is revolutionizing the field of materials science, and this compound research is no exception. nih.govrsc.org Computational techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide powerful tools for predicting the structures, properties, and behavior of 4,4'-PSA-based materials at the molecular level. These theoretical insights can guide experimental work by identifying promising synthetic targets and predicting their potential performance in various applications.

This integrated approach allows for a more rational and efficient design of new materials. Computational screening can be used to rapidly evaluate a large number of potential structures and identify candidates with desirable properties, such as high gas adsorption capacity or specific catalytic activity. These theoretical predictions can then be validated through targeted experimental synthesis and characterization. This iterative cycle of a combined experimental and computational approach accelerates the discovery and optimization of new 4,4'-PSA-based materials, saving both time and resources.

Potential Contributions to Sustainable Chemical Processes and Circular Economy Initiatives

Materials derived from this compound hold significant promise for advancing sustainable chemical processes and contributing to the principles of a circular economy. The use of 4,4'-PSA-based MOFs as catalysts, for example, can lead to more environmentally friendly chemical transformations. These materials can facilitate reactions under milder conditions, with higher selectivity, and with greater efficiency, thereby reducing energy consumption and minimizing the generation of hazardous waste.

Furthermore, the porous nature of many 4,4'-PSA-based materials makes them ideal candidates for applications in separation and purification. They can be used as adsorbents to capture and remove pollutants from industrial wastewater or to separate valuable components from waste streams for recycling and reuse. The development of robust, recyclable, and reusable 4,4'-PSA-based materials is a key focus of research aimed at promoting a circular economy, where resources are used more efficiently and waste is minimized.

| Application Area | Contribution to Sustainability |

| Green Catalysis | Reduced energy consumption, higher selectivity, and less waste generation. |

| Pollutant Sequestration | Removal of harmful substances from air and water. |

| Resource Recovery | Separation and recycling of valuable materials from waste streams. |

By leveraging the unique properties of 4,4'-PSA, researchers are working to develop innovative solutions to some of the most pressing environmental challenges of our time.

Q & A

Q. What are the recommended laboratory methods for synthesizing 4-(4-Pyridyl)salicylic Acid?

A common approach involves dissolving stoichiometric amounts of precursors (e.g., pyridyl-containing compounds and salicylic acid derivatives) in polar solvents like ethanol or methanol. Slow evaporation under controlled conditions yields crystalline products suitable for structural analysis. For instance, cocrystallization with 1,2-bis(4-pyridyl)ethane and salicylic acid in ethanol produced well-defined crystals for X-ray diffraction . Optimizing molar ratios (e.g., 1:1) and solvent polarity is critical to avoid side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and confirms substitution patterns. Infrared (IR) spectroscopy detects functional groups like hydroxyl (-OH) and carboxylic acid (-COOH). Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, including hydrogen bonding and π-π stacking interactions, as demonstrated in cocrystal studies . High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.

Q. How can researchers identify and mitigate common impurities during synthesis?

Impurities such as unreacted precursors or positional isomers (e.g., 3-pyridyl analogs) may arise. Reverse-phase HPLC with UV detection or thin-layer chromatography (TLC) can separate and identify these species. Reference standards like 4-Hydroxybenzoic Acid (as a salicylic acid impurity) provide benchmarks for comparison . Recrystallization in acetonitrile or ethyl acetate improves purity.

Advanced Research Questions

Q. How can this compound be utilized in designing coordination polymers or cocrystals?

The pyridyl group acts as a linker in coordination polymers, forming metal-organic frameworks (MOFs) with transition metals (e.g., Zn²⁺, Cu²⁺). The carboxylic acid group facilitates hydrogen bonding, enhancing structural stability. For example, cocrystals with 1,2-di(4-pyridyl)ethylene and phthalic acid exhibit dynamic hydrogen-bonded networks, which can be tuned via solvent selection and stoichiometry . SCXRD and thermal gravimetric analysis (TGA) assess framework robustness.

Q. How can contradictions in proton transfer states within cocrystals be resolved?

Partial proton transfer (e.g., <100% in pyridyl-nitrogen interactions) may arise due to solvent polarity or crystallization kinetics. Neutron diffraction or solid-state NMR clarifies proton positions. In cocrystals with 4-nitrobenzoic acid, pH-dependent FTIR spectra revealed protonation equilibria, guiding adjustments in solvent pH (e.g., using acetic acid) to stabilize desired states .

Q. What computational strategies predict stable cocrystal formation with this compound?

Network-based link prediction algorithms analyze hydrogen-bond propensity and molecular complementarity. Density Functional Theory (DFT) calculates interaction energies between functional groups, while Crystal Structure Prediction (CSP) software (e.g., Mercury) models packing efficiencies. These methods identified stable cocrystals with malonic acid, validated experimentally via SCXRD .

Methodological Considerations

- Solvent Selection : Methanol and ethanol minimize side reactions; avoid DMSO due to competitive coordination.

- Stoichiometry : 1:1 molar ratios favor binary cocrystals, while 1:2 ratios enable ternary frameworks .

- Data Validation : Cross-validate SCXRD results with spectroscopic data to address discrepancies in protonation states or crystallographic disorder.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.